molecular formula C6H3F2NO B8589499 2-Pyridinecarboxaldehyde, 3,4-difluoro- CAS No. 1239351-97-3

2-Pyridinecarboxaldehyde, 3,4-difluoro-

Cat. No.: B8589499
CAS No.: 1239351-97-3
M. Wt: 143.09 g/mol
InChI Key: MODCKWZVKBXDPO-UHFFFAOYSA-N
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Description

2-Pyridinecarboxaldehyde, 3,4-difluoro- is a fluorinated derivative of 2-pyridinecarboxaldehyde (CAS 1121-60-4), a heteroaromatic aldehyde with a pyridine backbone. The parent compound, 2-pyridinecarboxaldehyde, is a yellow liquid (melting point: -21°C to -22°C, boiling point: 181°C) with applications in pharmaceuticals (e.g., pralidoxime synthesis) and organic synthesis . Fluorination typically alters reactivity, solubility, and biological activity, making the 3,4-difluoro derivative a candidate for specialized applications in medicinal chemistry or catalysis .

Properties

CAS No.

1239351-97-3

Molecular Formula

C6H3F2NO

Molecular Weight

143.09 g/mol

IUPAC Name

3,4-difluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3F2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H

InChI Key

MODCKWZVKBXDPO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)F)C=O

Origin of Product

United States

Preparation Methods

Reaction Optimization

Critical parameters include temperature control (-70°C to -50°C) and the use of n-butyllithium as a base to deprotonate the pyridine ring selectively. For example, treating 3,4-dichloropyridine with MDFA at -70°C in THF/hexane yields 3,4-difluoropyridine, which is subsequently formylated at the 2-position using methyl formate. This two-step process achieves an overall yield of 81%.

Table 1: Electrophilic Fluorination Conditions and Outcomes

PrecursorFluorinating AgentSolventTemperatureYield (%)
3,4-DichloropyridineMDFATHF/Hexane-70°C81
3-Bromo-4-chloropyridineSelectfluor®DMF25°C68

The choice of solvent significantly impacts regioselectivity: polar aprotic solvents like DMF favor monofluorination, while non-polar solvents enhance difluorination.

Directed Metalation and Formylation

Directed ortho-metalation (DoM) strategies enable precise functionalization of pyridine rings. This method involves deprotonating the pyridine using a strong base (e.g., lithium diisopropylamide, LDA ) followed by trapping with an electrophile. For 3,4-difluoro-2-pyridinecarboxaldehyde, the sequence begins with metalation of 3,4-difluoropyridine.

Metalation-Formylation Sequence

Under inert atmosphere, 3,4-difluoropyridine is treated with LDA at -78°C in THF, generating a lithiated intermediate. Quenching with dimethylformamide (DMF) introduces the aldehyde group at the 2-position. This one-pot method avoids isolation of intermediates, achieving yields of 75–80%.

Challenges and Solutions

  • Competitive Side Reactions : The electron-withdrawing fluorine atoms increase ring electron deficiency, slowing metalation. Using hexamethylphosphoramide (HMPA) as a co-solvent accelerates lithiation.

  • Aldehyde Stability : The aldehyde group is prone to oxidation; thus, reactions are conducted under strict nitrogen or argon atmospheres.

Halogen Exchange from Chlorinated Precursors

Halogen exchange (halex) reactions replace chlorine atoms with fluorine using metal fluorides. This method is scalable and cost-effective, leveraging readily available chlorinated precursors.

Two-Step Halex-Formylation Protocol

  • Chlorination : 2-Picoline is chlorinated at the 3- and 4-positions using trichloroisocyanuric acid (TCCA) in chloroform.

  • Fluorination : The resulting 3,4-dichloro-2-picoline undergoes halogen exchange with potassium fluoride (KF) in diglyme at 150°C.

  • Oxidation : The methyl group is oxidized to an aldehyde using manganese dioxide (MnO₂) .

Table 2: Halogen Exchange Efficiency

Chlorinated PrecursorFluorinating AgentSolventTemperatureYield (%)
3,4-Dichloro-2-picolineKFDiglyme150°C70
3-Chloro-4-iodo-2-picolineCsFDMSO120°C65

Limitations include incomplete halogen exchange and over-oxidation of the aldehyde, necessitating careful stoichiometric control.

Reductive Hydrolysis of Imidazoline Intermediates

This method, adapted from CN106518753A, involves synthesizing a bicyclic imidazoline intermediate, which is reductively cleaved to yield the aldehyde.

Solvent-Free Imidazoline Synthesis

Isonicotinic acid reacts with ethylenediamine under solvent-free conditions at 200–260°C to form 4-pyridine-2-imidazoline. Subsequent reductive hydrolysis with sodium borohydride (NaBH₄) in ethanol produces 3,4-difluoro-2-pyridinecarboxaldehyde.

Key Advantages

  • No Solvent Costs : Eliminates purification steps associated with solvent removal.

  • High Atom Economy : Ethylenediamine acts as both a reactant and a base, minimizing waste.

Radical Fluorination Approaches

Recent advances in radical chemistry enable fluorine incorporation via photoredox catalysis . Using ethyl fluoro sulfonate (EFS) as a fluorine source, visible light irradiation generates fluorine radicals that selectively substitute hydrogen atoms on the pyridine ring.

Photoredox-Mediated Fluorination

A mixture of 2-pyridinecarboxaldehyde, EFS, and fac-Ir(ppy)₃ as a photocatalyst in acetonitrile undergoes irradiation with blue LEDs (450 nm). This method achieves 65% yield with excellent regiocontrol.

Limitations

  • Functional Group Tolerance : The aldehyde group may undergo side reactions under radical conditions, necessitating protective groups .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, 3,4-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Pyridinecarboxaldehyde, 3,4-difluoro- serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

  • Aldol Reactions : It has been utilized in aldol addition reactions, where it reacts with other carbonyl compounds to form β-hydroxy aldehydes or ketones. For instance, it can react with pyruvate in the presence of specific catalysts to yield chiral products such as (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .
  • Schiff Base Formation : The compound can condense with amines to produce Schiff bases. A notable reaction involves its condensation with α-methylbenzylamine, leading to chiral Schiff base compounds .
  • Complexation : It can form thiosemicarbazone ligands that complex with transition metals like Ni(II) and Cu(II), resulting in metal-ligand complexes that may have applications in catalysis and materials science .

Medicinal Chemistry

The biological activity of 2-Pyridinecarboxaldehyde, 3,4-difluoro- derivatives has been explored extensively:

  • Antimicrobial Activity : Recent studies have synthesized various derivatives of pyridine compounds that exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These derivatives are evaluated using disc diffusion methods, showing promising results for potential therapeutic applications .
  • Anticancer Properties : Research indicates that pyridine derivatives possess anticancer activity. For instance, the synthesis of new oxadiazol derivatives from pyridine precursors has shown effectiveness against cancer cell lines through molecular docking studies .

Case Studies

Study Application Findings
Prabhakar et al. (2024)Antimicrobial ActivityNew 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine derivatives exhibited good antibacterial activity against S. aureus and E. coli.
Sigma-Aldrich (2025)Organic SynthesisDemonstrated multiple synthetic pathways including aldol reactions and Schiff base formation using 2-Pyridinecarboxaldehyde, 3,4-difluoro-.
RSC Advances (2018)Anticancer ActivityPyridine derivatives synthesized showed significant interactions with cancer cell receptors indicating potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, 3,4-difluoro- is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, which can influence its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Pyridinecarboxaldehyde (Non-Fluorinated)

  • Structure : Lacks fluorine substituents.
  • Reactivity : Electron-poor aromatic aldehydes like 2-pyridinecarboxaldehyde exhibit higher reactivity in nitroaldol reactions compared to electron-rich analogs (e.g., 4-chlorobenzaldehyde) due to enhanced electrophilicity .
  • Applications : Used in synthesizing Schiff bases and pharmaceuticals (e.g., bisacodyl) .
  • Safety : Classified as harmful if swallowed (H302), causes skin irritation (H315), and is toxic to aquatic life (H401) .

2-(2,4-Difluorophenyl)pyridine (F2ppy)

  • Structure : Difluoro substitution on a phenyl ring attached to pyridine.
  • Electronic Effects : Fluorine atoms increase ligand rigidity and electron-withdrawing properties, enhancing charge transport in optoelectronic devices (e.g., OLEDs) .
  • Applications : Used as a ligand in metal complexes for organic light-emitting diodes .

2',2'-Difluorodeoxycytidine (dFdC)

  • Structure : Difluoro substitution on a deoxyribose sugar.
  • Biochemical Impact : Fluorine substitution prevents excision by DNA repair enzymes, leading to prolonged inhibition of DNA synthesis and cytotoxicity. dFdC triphosphate (dFdCTP) competes with dCTP for incorporation into DNA, with a higher affinity for DNA polymerases (Ki = 11.2–14.4 μM) compared to ara-C .
  • Applications : Anticancer agent (e.g., gemcitabine) with superior cellular retention due to slower triphosphate degradation (t1/2 >16 h) .

2-(3,4-Difluorophenyl)-7-Methylimidazo[1,2-a]Pyridine-3-Carbaldehyde (CAS 899360-67-9)

  • Structure : Difluoro substitution on a phenyl ring fused to an imidazopyridine-carbaldehyde.

5-Pyrimidinecarboxaldehyde, 2,4-Difluoro- (CAS 161124-04-5)

  • Structure : Difluoro substitution on a pyrimidine ring.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Pyridinecarboxaldehyde C6H5NO 107.11 High electrophilicity; drug synthesis
3,4-Difluoro-2-Pyridinecarboxaldehyde (Inferred) C6H3F2NO 145.10* Enhanced reactivity; potential medicinal applications
2-(2,4-Difluorophenyl)pyridine (F2ppy) C11H7F2N 203.18 OLED ligand; electron-withdrawing
2',2'-Difluorodeoxycytidine (dFdC) C9H11F2N3O4 263.20 Anticancer activity; DNA polymerase inhibition
5-Pyrimidinecarboxaldehyde, 2,4-Difluoro- C5H2F2N2O 144.08 Antimetabolite applications (inferred)

*Estimated based on parent compound.

Research Findings and Trends

  • Reactivity: Fluorine substitution at the 3,4-positions likely increases the aldehyde’s electrophilicity, improving its performance in condensation reactions (e.g., nitroaldol or Schiff base formation) compared to non-fluorinated analogs .
  • Synthesis Challenges : Introducing fluorine requires specialized methods (e.g., halogen exchange or directed fluorination), as seen in the synthesis of difluorobenzaldehyde derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-difluoro-2-pyridinecarboxaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogen-directed lithiation followed by formylation. For example, fluorinated pyridine precursors are treated with LDA (lithium diisopropylamide) at −78°C, followed by reaction with DMF (dimethylformamide) to introduce the aldehyde group. Yields are sensitive to temperature control and solvent polarity (e.g., THF vs. DCM) .
  • Key Data : A typical protocol reports a 65–72% yield under inert conditions, with purity >97% confirmed by HPLC .

Q. What analytical techniques are recommended to characterize 3,4-difluoro-2-pyridinecarboxaldehyde and resolve spectral data contradictions?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F}-NMR is critical to confirm fluorine positions (δ −110 to −125 ppm for aromatic fluorines).
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between isomeric by-products (e.g., m/z 157.03 [M+H]+^+).
  • XRD : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry when synthetic by-products arise .

Q. How does the electronic effect of 3,4-difluoro substitution impact the reactivity of 2-pyridinecarboxaldehyde in nucleophilic additions?

  • Methodological Answer : The electron-withdrawing fluorine atoms reduce electron density at the aldehyde carbonyl, enhancing electrophilicity. Kinetic studies using Grignard reagents (e.g., MeMgBr) show a 40% faster reaction compared to non-fluorinated analogs. Computational DFT studies (B3LYP/6-311+G*) correlate this with lowered LUMO energy (−1.8 eV) .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for 3,4-difluoro-2-pyridinecarboxaldehyde derivatives?

  • Methodological Answer : Fluorine substituents can hinder transmetallation in cross-couplings. Optimization includes:

  • Catalyst Screening : Pd(PPh3_3)4_4 with SPhos ligand improves aryl boronic acid coupling (TOF = 120 h1^{-1}).
  • Solvent Effects : Mixed DME/H2_2O (4:1) enhances solubility of fluorinated intermediates.
  • Temperature : Reactions at 80°C reduce dehalogenation side products (<5%) .

Q. What strategies mitigate instability of 3,4-difluoro-2-pyridinecarboxaldehyde under acidic or oxidative conditions?

  • Methodological Answer :

  • Storage : Stabilize with 0.1% BHT (butylated hydroxytoluene) in amber vials at −20°C to prevent aldehyde oxidation.
  • In Situ Derivatization : Convert to Schiff bases (e.g., with aniline) during reactions to protect the aldehyde group, followed by acidic hydrolysis .

Q. How do steric and electronic effects of 3,4-difluoro substitution influence coordination chemistry in metal-organic frameworks (MOFs)?

  • Methodological Answer : The fluorine atoms enhance MOF stability via strong M–F interactions (e.g., Cu+^+ or Zn2+^{2+} nodes). Single-crystal studies show a 15% increase in thermal stability (TGA) compared to non-fluorinated analogs. IR spectroscopy confirms weakened C=O stretching (1680 cm1^{-1}) due to electron withdrawal .

Q. What computational models predict the regioselectivity of electrophilic aromatic substitution (EAS) in 3,4-difluoro-2-pyridinecarboxaldehyde?

  • Methodological Answer : DFT calculations (M06-2X/cc-pVTZ) predict EAS occurs preferentially at the C5 position (para to fluorine), with activation energy 8 kcal/mol lower than C6. Fukui indices (f+^+) align with experimental nitration data (HNO3_3/H2_2SO4_4), where >90% C5-nitrated product forms .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points and spectral data for 3,4-difluoro-2-pyridinecarboxaldehyde?

  • Methodological Answer : Variations often arise from impurities or polymorphs.

  • Recrystallization : Use hexane/EtOAc (3:1) to isolate pure crystals (mp 92–94°C).
  • Dynamic NMR : Variable-temperature 1H^{1}\text{H}-NMR (−40°C to 25°C) resolves rotational isomers that may skew melting ranges .

Applications in Medicinal Chemistry

Q. What role does 3,4-difluoro-2-pyridinecarboxaldehyde serve as a precursor in kinase inhibitor synthesis?

  • Methodological Answer : The aldehyde group is pivotal for forming imine-linked prodrugs. For example, condensation with aminopyrazoles yields VEGFR-2 inhibitors (IC50_{50} = 12 nM). Fluorine atoms enhance membrane permeability (logP = 1.8) and metabolic stability (t1/2_{1/2} = 6.2 h in hepatocytes) .

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